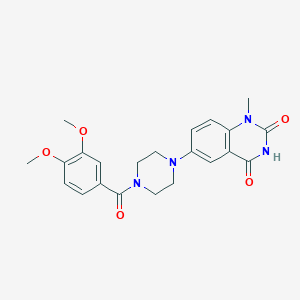

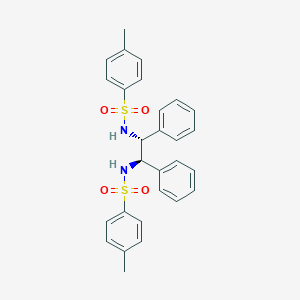

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モルヒネグルクロン酸は、アヘンケシから得られる強力な鎮痛薬であるモルヒネの代謝産物です。モルヒネの代謝は主に肝臓で行われ、モルヒネ-3-グルクロン酸とモルヒネ-6-グルクロン酸の2つの主要な代謝産物に変換されます。これらの代謝産物は、グルクロン酸基がモルヒネに付加されるグルクロン酸抱合と呼ばれるプロセスによって生成されます。 モルヒネ-6-グルクロン酸は強力な鎮痛作用で知られていますが、モルヒネ-3-グルクロン酸は興奮作用に関連付けられています .

準備方法

合成経路および反応条件: モルヒネグルクロン酸は、ウリジン5'-ジホスホグルクロン酸トランスフェラーゼ(UGT)酵素によって触媒されるグルクロン酸抱合プロセスによって合成されます。 この酵素は、ウリジン二リン酸グルクロン酸からモルヒネへのグルクロン酸の転移を促進し、モルヒネ-3-グルクロン酸とモルヒネ-6-グルクロン酸を生成します .

工業生産方法: 工業規模では、モルヒネグルクロン酸の製造には、アヘンケシからモルヒネを抽出し、次にUGT酵素を用いてグルクロン酸に転換させることが含まれます。 このプロセスには通常、抽出、精製、酵素的転換などの工程が含まれ、その後、グルクロン酸代謝物の単離と特性評価が行われます .

化学反応の分析

反応の種類: モルヒネグルクロン酸は主に、第II相代謝反応であるグルクロン酸抱合を受けます。 この反応には、モルヒネへのグルクロン酸の抱合が含まれ、モルヒネ-3-グルクロン酸とモルヒネ-6-グルクロン酸を生成します .

一般的な試薬と条件: グルクロン酸抱合プロセスには、補因子としてウリジン二リン酸グルクロン酸が必要であり、UGT酵素によって触媒されます。 この反応は通常、UGT酵素が豊富な肝臓で行われます .

生成される主要な生成物: モルヒネのグルクロン酸抱合の主な生成物は、モルヒネ-3-グルクロン酸とモルヒネ-6-グルクロン酸です。 モルヒネ-6-グルクロン酸は強力な鎮痛作用で知られていますが、モルヒネ-3-グルクロン酸は興奮作用を有します .

科学的研究の応用

モルヒネグルクロン酸は、特に医学と薬理学の分野で、いくつかの科学研究の応用があります。それはその鎮痛作用と痛み管理における役割のために研究されています。 特にモルヒネ-6-グルクロン酸は、その強力な鎮痛作用と治療薬としての可能性から関心を集めています .

その鎮痛作用に加えて、モルヒネグルクロン酸は薬物動態と代謝についても研究されています。 研究者は、モルヒネが体内でどのように代謝されるか、このプロセスにおけるUGT酵素の役割、およびさまざまな代謝物の体への影響を調査しています .

作用機序

モルヒネ-6-グルクロン酸は、主に中枢神経系のμオピオイド受容体への結合によって作用を発揮します。この結合はこれらの受容体の活性化をもたらし、鎮痛作用につながります。 モルヒネ-6-グルクロン酸は、モルヒネよりもμオピオイド受容体に対する親和性が高いため、その強力な鎮痛作用に貢献しています .

一方、モルヒネ-3-グルクロン酸は、μオピオイド受容体に対する親和性がほとんどなく、興奮作用に関連付けられています。 モルヒネ-3-グルクロン酸の正確な作用機序はよく理解されていませんが、中枢神経系における他の受容体や経路との相互作用が関与すると考えられています .

類似化合物との比較

モルヒネグルクロン酸は、コデイン-6-グルクロン酸やモルヒネ-N-オキシドなど、他のオピオイドのグルクロン酸代謝産物に似ています。 モルヒネ-6-グルクロン酸は、モルヒネ自体よりも顕著な強力な鎮痛作用という点でユニークです .

類似化合物のリスト:- コデイン-6-グルクロン酸

- モルヒネ-N-オキシド

- モルヒネ-3-グルクロン酸

- モルヒネ-6-グルクロン酸

モルヒネ-6-グルクロン酸は、μオピオイド受容体に対する親和性が高く、強力な鎮痛作用があるため、痛み管理研究にとって貴重な化合物となっています .

特性

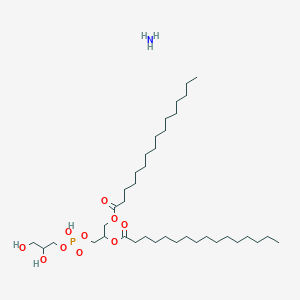

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDVDWSFHJKIZ-VSGBNLITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370008 |

Source

|

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121758-19-8 |

Source

|

| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)